molecular formula C17H17NO4 B7539474 methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate

methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate

Cat. No. B7539474
M. Wt: 299.32 g/mol
InChI Key: FQPLANWIAOBKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MQC belongs to the class of quinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have analgesic properties, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various pharmacological activities. However, there are also some limitations to using this compound in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One area of interest is the development of more water-soluble derivatives of this compound that can be administered in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, this compound has shown promise as a potential antiviral agent, and further research is needed to explore its potential in this area.
Conclusion:
This compound is a quinoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. This compound has several advantages for lab experiments, but there are also some limitations to using it in vivo. Future research on this compound should focus on developing more water-soluble derivatives, understanding its mechanism of action, and exploring its potential as an antiviral agent.

Synthesis Methods

Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been synthesized using various methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Friedlander synthesis. The most common method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction yields this compound as a yellow solid with a melting point of 132-134°C.

Scientific Research Applications

Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-8-10-22-15(11)16(19)18-9-4-6-12-13(17(20)21-2)5-3-7-14(12)18/h3,5,7-8,10H,4,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPLANWIAOBKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCCC3=C(C=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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